molecular formula C10H4F3I2N B12589711 4,8-Diiodo-2-(trifluoromethyl)quinoline CAS No. 587885-97-0

4,8-Diiodo-2-(trifluoromethyl)quinoline

Cat. No.: B12589711
CAS No.: 587885-97-0
M. Wt: 448.95 g/mol
InChI Key: JUKVUXBTEAOOOG-UHFFFAOYSA-N
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Description

4,8-Diiodo-2-(trifluoromethyl)quinoline is a halogenated quinoline derivative characterized by the presence of two iodine atoms and a trifluoromethyl group

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4,8-diiodo-2-(trifluoromethyl)quinoline typically involves the halogen-metal exchange reaction. Starting from 4,8-dibromo-2-(trifluoromethyl)quinoline, the compound is subjected to double halogen-metal exchange using butyllithium (BuLi) in tetrahydrofuran (THF) at -75°C, followed by diiodination to yield the desired product .

Industrial Production Methods: While specific industrial production methods for this compound are not extensively documented, the general approach involves scaling up the laboratory synthesis procedures. This includes optimizing reaction conditions, using industrial-grade reagents, and employing continuous flow reactors to enhance yield and efficiency.

Chemical Reactions Analysis

Types of Reactions: 4,8-Diiodo-2-(trifluoromethyl)quinoline undergoes various chemical reactions, including:

    Substitution Reactions: The iodine atoms can be replaced by other functional groups through nucleophilic substitution.

    Cross-Coupling Reactions: The compound can participate in cross-coupling reactions, such as Suzuki or Stille coupling, to form carbon-carbon bonds.

Common Reagents and Conditions:

    Nucleophilic Substitution: Reagents like sodium methoxide or potassium tert-butoxide in polar aprotic solvents.

    Cross-Coupling Reactions: Palladium catalysts, bases like potassium carbonate, and solvents such as dimethylformamide (DMF).

Major Products:

    Substitution Products: Depending on the nucleophile, products can include various substituted quinolines.

    Coupling Products: Formation of biaryl or heteroaryl compounds.

Mechanism of Action

The mechanism of action of 4,8-diiodo-2-(trifluoromethyl)quinoline is primarily related to its ability to interact with biological targets through halogen bonding and hydrophobic interactions. The trifluoromethyl group enhances the compound’s lipophilicity, facilitating its passage through cell membranes. The iodine atoms can form halogen bonds with amino acid residues in proteins, potentially inhibiting enzyme activity or disrupting protein-protein interactions .

Comparison with Similar Compounds

  • 2-(Trifluoromethyl)quinoline
  • 4-Bromo-2-(trifluoromethyl)quinoline
  • 4,8-Dibromo-2-(trifluoromethyl)quinoline

Comparison: 4,8-Diiodo-2-(trifluoromethyl)quinoline is unique due to the presence of two iodine atoms, which significantly influence its reactivity and biological activity. Compared to its brominated analogs, the diiodo compound exhibits different reactivity patterns in substitution and cross-coupling reactions, making it a versatile intermediate for synthesizing a wide range of derivatives .

Properties

CAS No.

587885-97-0

Molecular Formula

C10H4F3I2N

Molecular Weight

448.95 g/mol

IUPAC Name

4,8-diiodo-2-(trifluoromethyl)quinoline

InChI

InChI=1S/C10H4F3I2N/c11-10(12,13)8-4-7(15)5-2-1-3-6(14)9(5)16-8/h1-4H

InChI Key

JUKVUXBTEAOOOG-UHFFFAOYSA-N

Canonical SMILES

C1=CC2=C(C(=C1)I)N=C(C=C2I)C(F)(F)F

Origin of Product

United States

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